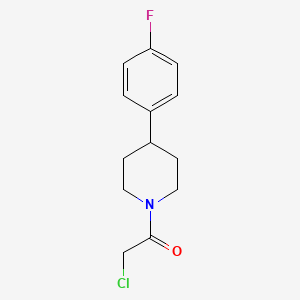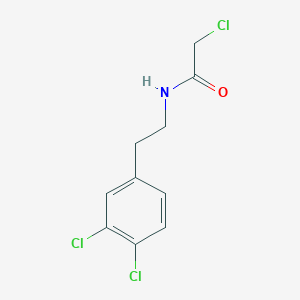![molecular formula C11H13ClFNO B7628198 2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide](/img/structure/B7628198.png)
2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying the role of this enzyme in various biological processes. In
Mechanism of Action
2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide is a potent inhibitor of the enzyme it targets, which is a member of the serine hydrolase family. This enzyme plays a crucial role in the regulation of various biological processes, including inflammation and cancer. By inhibiting this enzyme, 2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide can modulate these processes and potentially lead to the development of new therapies for diseases that involve this enzyme.
Biochemical and Physiological Effects:
2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide has been shown to have potent effects on the activity of the enzyme it targets, both in vitro and in vivo. Inhibition of this enzyme by 2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide has been shown to modulate various biological processes, including inflammation and cancer. However, the exact biochemical and physiological effects of 2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide on these processes are still under investigation.
Advantages and Limitations for Lab Experiments
The use of 2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide in lab experiments has several advantages. It is a potent and specific inhibitor of the enzyme it targets, which makes it a valuable tool for studying the role of this enzyme in various biological processes. Additionally, the synthesis method for 2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide is relatively straightforward, and the yield is typically high.
However, there are also limitations to the use of 2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide in lab experiments. The compound is relatively expensive, which may limit its use in some research settings. Additionally, the exact biochemical and physiological effects of 2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide on the processes it modulates are still under investigation, which may limit its utility in certain research contexts.
Future Directions
There are several future directions for research involving 2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide. One area of interest is the development of new therapies for diseases that involve the enzyme it targets. By gaining a better understanding of the mechanisms underlying these diseases, researchers may be able to develop more effective treatments.
Another area of interest is the development of new inhibitors that are more potent and selective than 2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide. By improving the potency and selectivity of these inhibitors, researchers may be able to gain deeper insights into the role of the enzyme in various biological processes.
Conclusion:
In conclusion, 2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide is a chemical compound that has significant potential for use in biomedical research. Its potent inhibitory effects on a specific enzyme make it a valuable tool for studying the role of this enzyme in various biological processes. While there are limitations to its use in lab experiments, the future directions for research involving 2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide are promising and may lead to the development of new therapies for diseases that involve the enzyme it targets.
Synthesis Methods
The synthesis of 2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide involves a multi-step process that begins with the reaction of 3-fluorophenylpropan-2-ol with thionyl chloride to form 3-fluorophenylpropan-2-yl chloride. The resulting compound is then reacted with N-chloroacetyl-N, N-dimethylamine to form the final product, 2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide. The yield of this synthesis method is typically high, and the purity of the final product can be easily verified using analytical techniques such as NMR spectroscopy.
Scientific Research Applications
2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide has been used extensively in biomedical research as a tool for studying the role of the enzyme it inhibits. This enzyme is involved in various biological processes, including inflammation, cancer, and neurological disorders. By inhibiting this enzyme, researchers can gain insights into the mechanisms underlying these processes and develop new therapies for diseases that involve this enzyme.
properties
IUPAC Name |
2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c1-11(2,14-10(15)7-12)8-4-3-5-9(13)6-8/h3-6H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZYAFBPPXJQBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[5-(4-Fluorophenyl)furan-2-carbonyl]amino]acetic acid](/img/structure/B7628131.png)
![3-[(5-Fluoro-2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7628133.png)
![2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628138.png)

![2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide](/img/structure/B7628178.png)
![2-chloro-N-[(2-methoxy-5-methylphenyl)methyl]acetamide](/img/structure/B7628185.png)

![2-{[5-(Pyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol](/img/structure/B7628199.png)

![2-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole](/img/structure/B7628214.png)

